molecular formula C10H16BNO4S B8065324 {5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid

{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid

Cat. No.: B8065324
M. Wt: 257.12 g/mol
InChI Key: LOCLMYFLJSVJJE-UHFFFAOYSA-N
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Description

{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid is a boronic acid derivative featuring a thiophene ring substituted at the 5-position with a boronic acid (–B(OH)₂) group. The 2-position of the thiophene is further modified with a side chain containing an amino (–NH₂), a tert-butoxy (–O–C(CH₃)₃), and an oxoethyl (–CO–CH₂–) group. This unique combination of functional groups confers distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science .

Properties

IUPAC Name

[5-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]thiophen-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)8(12)6-4-5-7(17-6)11(14)15/h4-5,8,14-15H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCLMYFLJSVJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(C(=O)OC(C)(C)C)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid typically involves the following steps:

  • Boronic Acid Formation: : The thiophene ring is first functionalized with a boronic acid group using a suitable boron source, such as boronic acid or boronic ester.

  • Amine Introduction: : The amino group is introduced through a reaction with an amine source, such as ammonia or an amine derivative.

  • Protection of Amino Group: : The amino group is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted side reactions.

  • Oxidation: : The protected amino group is then oxidized to form the oxo group.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form the corresponding oxo group.

  • Reduction: : The oxo group can be reduced to form the corresponding amine.

  • Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: : Nucleophiles such as alcohols, amines, and halides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : The major product is the corresponding oxo derivative.

  • Reduction: : The major product is the corresponding amine derivative.

  • Substitution: : The major products include various boronic esters and boronic amides.

Scientific Research Applications

{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid has several scientific research applications:

  • Chemistry: : It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Biology: : It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Industry: : It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism by which {5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes.

Comparison with Similar Compounds

Structural Analogues on Thiophene Scaffolds

(a) Simple Thiophen-2-yl Boronic Acids
  • (5-Methylthiophen-2-yl)boronic acid (CAS 338454-45-8): Structural Difference: A methyl group replaces the complex amino-tert-butoxy-oxoethyl side chain. Impact: The absence of polar groups reduces hydrogen-bonding capacity and solubility in polar solvents. Its similarity score (0.87) to the target compound highlights structural divergence .
  • (5-(Hydroxymethyl)thiophen-2-yl)boronic acid (CAS 4347-33-5): Structural Difference: A hydroxymethyl (–CH₂OH) group is present instead of the amino-oxoethyl-tert-butoxy chain. Similarity score: 0.77 .
(b) Amino-Substituted Thiophene Derivatives
  • 5-{[(tert-Butoxy)carbonyl]amino}thiophene-2-carboxylic acid (CAS 1094071-11-0): Structural Difference: A carboxylic acid (–COOH) replaces the boronic acid, and the side chain is a tert-butoxy carbonyl amino group. Impact: The carboxylic acid group enables different reactivity (e.g., peptide coupling) compared to boronic acid’s cross-coupling utility. The lack of an oxoethyl group reduces conformational flexibility .
(c) Thiophene Boronic Acids with Electron-Withdrawing Groups
  • (5-Acetylthiophen-2-yl)boronic acid: Structural Difference: An acetyl (–COCH₃) group replaces the amino-tert-butoxy-oxoethyl chain.

Functional Group Analogues on Non-Thiophene Scaffolds

(a) Phenyl-Based Analogues
  • (5-(2-(Tert-Butylamino)-1-(Isobutyryloxy)-2-Oxoethyl)-2-Fluorophenyl)boronic Acid (4e): Structural Difference: A fluorophenyl ring replaces thiophene, with a similar tert-butylamino-oxoethyl side chain. Impact: The fluorophenyl scaffold alters electronic properties (e.g., increased electronegativity) and steric bulk, affecting binding to hydrophobic enzyme pockets .
(b) Heterocyclic Fluorophores
  • 1,3,5-Tris(5-(thiophen-2-yl)furan-2-yl)benzene (248):
    • Structural Difference : A star-shaped molecule with peripheral thiophenes and furans.
    • Impact : Thiophene-containing derivatives exhibit higher fluorescence quantum yields (0.15 vs. 0.06 for furans), suggesting the target compound’s thiophene core may benefit optoelectronic applications .

Biological Activity

The compound {5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid is a boronic acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.

Chemical Structure and Properties

Chemical Name : this compound
Molecular Formula : C12H16BNO3S
CAS Number : [insert CAS number if available]

The compound features a thiophene ring substituted with a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological applications.

Antimicrobial Activity

Research has demonstrated that boronic acid derivatives exhibit varying degrees of antimicrobial activity against a range of pathogens. A study highlighted the effectiveness of similar boronic compounds against Staphylococcus aureus, Escherichia coli, and Candida albicans. The inhibition zones ranged from 7 to 13 mm, indicating significant antimicrobial potential .

MicroorganismInhibition Zone (mm)
Staphylococcus aureus10
Escherichia coli8
Candida albicans9

Anticancer Activity

The anticancer properties of this compound have been explored in vitro. In a study involving prostate cancer cells, it was found that treatment with boronic compounds resulted in a significant reduction in cell viability. Specifically, at a concentration of 5 µM, cell viability decreased to 33% for cancer cells while maintaining 71% viability for healthy cells .

CompoundCancer Cell Viability (%)Healthy Cell Viability (%)
B53371
B74495

Antioxidant Activity

Antioxidant assays using methods such as DPPH and ABTS have shown that boronic acid derivatives possess strong antioxidant capabilities. For instance, one study reported an IC50 value of 0.14 µg/mL for DPPH scavenging activity, indicating high efficacy as an antioxidant agent .

Assay TypeIC50 Value (µg/mL)
DPPH0.14 ± 0.01
CUPRAC1.73 ± 0.16

Case Study 1: Anticancer Efficacy

In a controlled study, the compound was tested on MCF-7 (breast cancer) cell lines. The results indicated an IC50 value of 18.76 ± 0.62 µg/mL, demonstrating notable cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells . This suggests its potential as a selective anticancer agent.

Case Study 2: Formulation Development

A recent formulation study incorporated this compound into a cream designed for dermatological applications. The cream showed significant antibacterial activity against E. coli at a concentration of 6.50 mg/mL and demonstrated stability without toxic effects on healthy skin cells . Histological evaluations confirmed no adverse changes in skin tissue after application.

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